molecular formula C13H7ClF2O2 B6364668 2-Chloro-5-(3,5-difluorophenyl)benzoic acid CAS No. 1178278-09-5

2-Chloro-5-(3,5-difluorophenyl)benzoic acid

Cat. No.: B6364668
CAS No.: 1178278-09-5
M. Wt: 268.64 g/mol
InChI Key: VIXUCOWQIMZHOX-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,5-difluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and two difluorophenyl groups attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,5-difluorophenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3,5-difluorophenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-chlorobenzoic acid with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,5-difluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-(3,5-difluorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,5-difluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluorophenyl groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,5-difluorophenyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(3,5-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-12-2-1-7(5-11(12)13(17)18)8-3-9(15)6-10(16)4-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXUCOWQIMZHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681193
Record name 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178278-09-5
Record name 4-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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